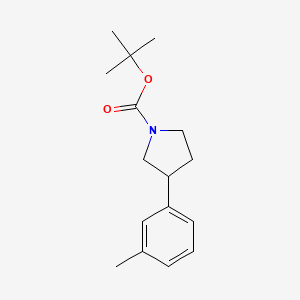
(6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone is a complex organic compound characterized by the presence of a bromine atom, a methyl group, and a methoxyphenyl group attached to an indanyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as ethers or amines.
Applications De Recherche Scientifique
(6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals, materials science, and nanotechnology.
Mécanisme D'action
The mechanism of action of (6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The bromine and methoxyphenyl groups can participate in various binding interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Bromo-7-hydroxy-3-methylcoumarin): This compound shares the bromine and methyl groups but has a different core structure.
(4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one): Similar in having a bromine and methyl group attached to an indanyl core, but lacks the methoxyphenyl group.
Uniqueness
(6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both bromine and methoxyphenyl groups allows for diverse chemical modifications and interactions, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H17BrO2 |
|---|---|
Poids moléculaire |
345.2 g/mol |
Nom IUPAC |
(6-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H17BrO2/c1-11-14-4-3-5-15(14)16(10-17(11)19)18(20)12-6-8-13(21-2)9-7-12/h6-10H,3-5H2,1-2H3 |
Clé InChI |
ZIKXUSXAEGTNRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C2=C1CCC2)C(=O)C3=CC=C(C=C3)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13677674.png)
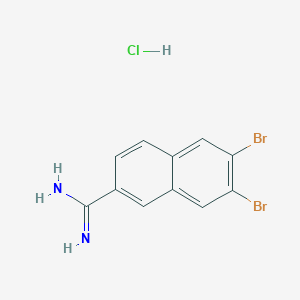
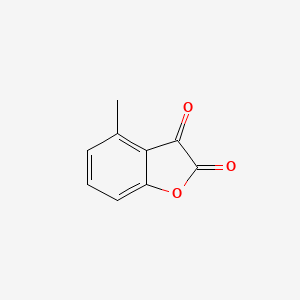
![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13677706.png)
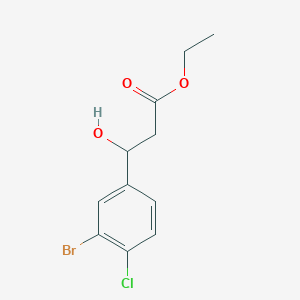
![tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13677730.png)

![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13677736.png)
![6-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13677742.png)
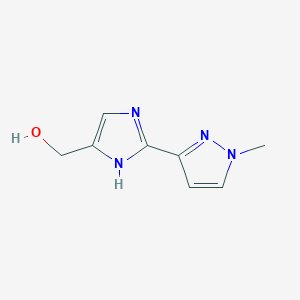


![4-Bromo-7-chlorobenzo[b]thiophene-3-carbaldehyde](/img/structure/B13677762.png)
